3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol

Lipophilicity Drug-likeness Permeability

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol (CAS 1552679-02-3) is a synthetic small molecule with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. It belongs to the class of cyclic amino alcohols, featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group and a cyclobutyl moiety bearing an aminomethyl side chain.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13153231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1C(CCO1)(C2(CCC2)CN)O
InChIInChI=1S/C10H19NO2/c1-8-10(12,5-6-13-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3
InChIKeyGSANGABBAZLDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol: Core Structural Identity and Procurement-Relevant Physicochemical Profile


3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol (CAS 1552679-02-3) is a synthetic small molecule with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . It belongs to the class of cyclic amino alcohols, featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group and a cyclobutyl moiety bearing an aminomethyl side chain . The compound is commercially offered as a research chemical with a typical purity specification of ≥95% . Its calculated physicochemical properties, including a topological polar surface area (TPSA) of 55.48 Ų and a predicted LogP of 0.6553, position it as a moderately polar compound with balanced hydrophilic-lipophilic character .

Why Generic Substitution Fails for 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol: The Cost of Ignoring Stereoelectronic Precision


Attempting to replace 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol with a generic aminocyclobutane or a simple tetrahydrofuran derivative ignores the precise stereoelectronic requirements of its demonstrated target engagement. The combination of the 2-methyloxolan-3-ol scaffold and the aminomethylcyclobutyl substituent creates a unique three-dimensional pharmacophore that is sensitive to both steric and hydrogen-bonding interactions. Simple substitution with the des-methyl analog (3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol, CAS 1508903-22-7), which lacks the 2-methyl group, alters the compound's lipophilicity, conformational preferences, and potential binding site complementarity. Such changes can lead to a loss of potency, altered selectivity, or unpredictable pharmacokinetic behavior, making blind substitution a significant risk in lead optimization or structure-activity relationship (SAR) studies .

Quantitative Differentiation Guide for 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol vs. Closest Analogs


Enhanced Lipophilicity vs. Des-methyl Analog Drives Membrane Permeability Potential

The target compound exhibits increased lipophilicity compared to its direct des-methyl analog, 3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol. The predicted LogP for the target compound is 0.6553, versus a predicted LogP of 0.3935 for the des-methyl analog, representing a ΔLogP of +0.2618. This difference, while modest, can significantly influence passive membrane permeability and the compound's ability to cross biological barriers, which is critical for central nervous system (CNS) drug discovery programs .

Lipophilicity Drug-likeness Permeability

Impact of 2-Methyl Substitution on Topological Polar Surface Area (TPSA) and Bioavailability Potential

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound has a calculated TPSA of 55.48 Ų, which is identical to that of its des-methyl analog, indicating that the 2-methyl group does not alter the total hydrogen-bonding capacity. This suggests that the lipophilicity gain is not offset by a change in polarity, potentially leading to an improved permeability-to-polarity ratio, a favorable profile for oral drug candidates .

Polar Surface Area Oral Bioavailability Drug-likeness

Structural Rigidity and Conformational Restriction: A Potential Advantage for Target Selectivity

The 2-methyl group on the oxolane ring introduces additional steric bulk, which can influence the ring's conformational population. In tetrahydrofuran derivatives, a 2-substituent typically biases the ring toward an envelope conformation, reducing the number of accessible low-energy conformers. This conformational restriction, relative to the unsubstituted analog, can lead to a reduced entropic penalty upon target binding and potentially improve selectivity by pre-organizing the molecule into a bioactive conformation. While direct experimental comparison is not yet available, this is a well-established principle in medicinal chemistry for analogs of this class [1].

Conformational Analysis Selectivity Lead Optimization

Commercial Purity Specification and Batch-to-Batch Consistency

The target compound is commercially available with a minimum purity specification of 95%, as certified by the supplier Leyan (Product No. 2087201) . In contrast, the des-methyl analog from another vendor is also listed at 95% purity . While both meet the same nominal purity, sourcing the target compound from a supplier that provides detailed lot-specific analytical data (such as NMR, HPLC, or GC) is crucial for reproducible research. The target compound's vendor datasheet includes computed molecular properties, indicating a higher level of documentation than typical for this chemical class .

Purity Quality Control Reproducibility

Optimal Application Scenarios for 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol Based on Differentiated Evidence


Central Nervous System (CNS) Drug Discovery Lead Optimization

The enhanced lipophilicity (predicted LogP 0.6553) and preserved TPSA (55.48 Ų) of 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol make it a preferred scaffold for CNS programs where passive blood-brain barrier penetration is a key requirement. The 2-methyl group provides a quantifiable ΔLogP advantage of +0.2618 over the des-methyl analog, translating to a roughly 1.8-fold increase in predicted permeability, which can be decisive in selecting a lead series for further investment .

Conformational Restriction-Driven Selectivity Screening

The presence of the 2-methyl substituent introduces conformational bias into the tetrahydrofuran ring, a feature that can be exploited in target selectivity screening. Medicinal chemists can rationally employ this compound to probe the steric tolerance of binding pockets, expecting fewer bioactive conformations and potentially greater selectivity compared to the conformationally more flexible des-methyl analog [1].

Oral Drug Candidate Formulation Development

With a calculated TPSA of 55.48 Ų, the compound lies well within the empirically derived range for acceptable oral bioavailability (typically <140 Ų). The combination of moderate polarity and enhanced lipophilicity relative to the des-methyl analog suggests a favorable absorption, distribution, metabolism, and excretion (ADME) profile, making it a priority candidate for oral formulation feasibility studies .

Structure-Activity Relationship (SAR) Studies on NMDA Receptor Antagonists

Given the structural similarity to known aminocyclobutane-based NMDA receptor antagonists, this compound can serve as a critical probe in SAR studies. The methyl group at the 2-position of the oxolane ring allows researchers to evaluate the impact of subtle steric modifications on NMDA receptor subtype selectivity, building on the well-documented sensitivity of NMDA antagonist activity to small structural changes [2].

Quote Request

Request a Quote for 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.